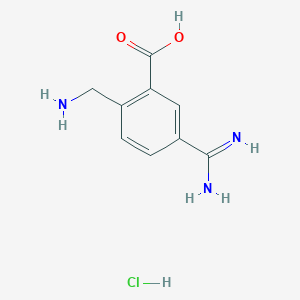![molecular formula C6H7Br2N3 B14031979 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide](/img/structure/B14031979.png)
5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide is a heterocyclic compound that features a bromine atom attached to an imidazo[1,2-a]pyrazine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide typically involves the bromination of 2,3-dihydroimidazo[1,2-a]pyrazine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade brominating agents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form de-brominated derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Major Products
Substitution Products: Azides, nitriles, and amines.
Oxidation Products: Corresponding oxides or hydroxylated derivatives.
Reduction Products: De-brominated imidazo[1,2-a]pyrazine derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of kinase inhibitors and other therapeutic agents.
Industry: Utilized in the development of novel materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyridines: Similar heterocyclic structure but with a pyridine ring instead of a pyrazine ring.
Pyrrolopyrazines: Contain a pyrrole ring fused to a pyrazine ring, exhibiting different biological activities.
Imidazoquinoxalines: Feature a quinoxaline ring fused to an imidazole ring, used in various pharmaceutical applications.
Uniqueness
5-Bromo-2,3-dihydroimidazo[1,2-a]pyrazine hydrobromide is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development in multiple scientific disciplines.
Propiedades
Fórmula molecular |
C6H7Br2N3 |
|---|---|
Peso molecular |
280.95 g/mol |
Nombre IUPAC |
5-bromo-2,3-dihydroimidazo[1,2-a]pyrazine;hydrobromide |
InChI |
InChI=1S/C6H6BrN3.BrH/c7-5-3-8-4-6-9-1-2-10(5)6;/h3-4H,1-2H2;1H |
Clave InChI |
UKMSUEDQJNAHCQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN2C(=CN=CC2=N1)Br.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3'H-4-Azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-B]pyridine] hydrochloride](/img/structure/B14031919.png)

![(4AR,8AR)-Tert-butyl 4-benzyl-3-oxohexahydro-2H-pyrido[4,3-B][1,4]oxazine-6(7H)-carboxylate](/img/structure/B14031944.png)









